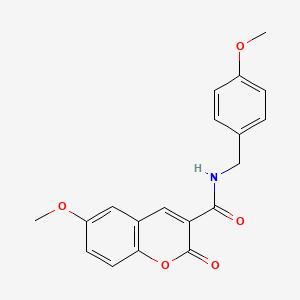![molecular formula C15H17N5O3 B5521601 8-[benzyl(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5521601.png)
8-[benzyl(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “8-[benzyl(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione” is a chemical compound with the molecular formula C18H23N5O3 . It’s a complex organic compound that falls under the category of purines .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 357.407 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 579.0±60.0 °C at 760 mmHg, and a flash point of 303.9±32.9 °C . It has 8 H bond acceptors, 1 H bond donor, and 6 freely rotating bonds .Applications De Recherche Scientifique
Pharmacological Research
This compound is utilized in the synthesis of heterocycle-incorporated azo dye derivatives, which are explored for their potential as pharmacological agents. The incorporation of the heterocyclic moiety into the azo dye scaffold has been shown to enhance bioactive properties, leading to applications in anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties .
Cancer Treatment Studies
In the realm of oncology, derivatives of this compound have demonstrated efficacy in inhibiting the growth of cancerous cells. For instance, certain azo dye derivatives have shown good activity towards the human colon cell line (HCT116), suggesting potential applications in cancer treatment .
Biological Activity Screening
The compound serves as a precursor in the synthesis of novel benzimidazole derivatives. These derivatives are then evaluated for their biological activities, which include screening for anti-tumor properties across various cell lines, such as VERO, MCF-7, WI-38, and HepG2 .
Molecular Docking Studies
Molecular docking studies are conducted to understand the interaction of synthesized compounds with biological targets. For example, derivatives of this compound have been studied for their binding affinity, with promising results observed in the form of stable hydrogen bond formation within the target pocket .
Synthetic Methodology Development
Researchers are continuously seeking new and safe synthetic methodologies for azo dye derivatives. The compound plays a role in the development of facile synthetic approaches, contributing to the advancement of synthetic chemistry practices .
Chromophore Research
Azo chromophores, which include derivatives of this compound, are significant in the study of colorant organic materials. They are characterized by the presence of azo groups and have applications in inkjet printing, thermal transfer printing, photography, color additives, biomedical area, molecular recognition, light-controlled polymers, and the liquid crystal industry .
Material Science
The compound’s derivatives are investigated for their use in material science, particularly in the creation of light-controlled polymers and liquid crystals. These applications leverage the unique properties of azo dyes, such as their response to light, which can be used to develop smart materials .
Environmental Studies
In environmental research, the compound’s derivatives are examined for their potential use in the removal or detection of pollutants. Their ability to bind with various substances makes them suitable for applications in environmental monitoring and remediation .
Propriétés
IUPAC Name |
8-[benzyl(2-hydroxyethyl)amino]-3-methyl-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c1-19-12-11(13(22)18-15(19)23)16-14(17-12)20(7-8-21)9-10-5-3-2-4-6-10/h2-6,21H,7-9H2,1H3,(H,16,17)(H,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFXWQPUWNSLQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC(=N2)N(CCO)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide](/img/structure/B5521524.png)

![2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5521543.png)
![((2S)-1-{[6-(2-methylphenyl)[1,3]dioxolo[4,5-g]quinolin-7-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B5521552.png)
![2-[(4-methylpyridin-3-yl)carbonyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide](/img/structure/B5521562.png)
![4-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5521577.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B5521584.png)
![N-(4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide](/img/structure/B5521591.png)
![N-[(3R*,4R*)-3-hydroxy-1-(3-pyridin-3-ylpropanoyl)piperidin-4-yl]isonicotinamide](/img/structure/B5521598.png)
![ethyl 5-ethyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5521608.png)
![7-fluoro-N,3-dimethyl-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5521617.png)


![1-[(2'-fluorobiphenyl-2-yl)carbonyl]-3-(pyrrolidin-1-ylmethyl)piperidin-3-ol](/img/structure/B5521633.png)